molecular formula C14H17N3O3 B5696236 1-methyl-4-[3-(4-nitrophenyl)acryloyl]piperazine

1-methyl-4-[3-(4-nitrophenyl)acryloyl]piperazine

Cat. No. B5696236
M. Wt: 275.30 g/mol
InChI Key: YTGIZLGBCMZERO-QPJJXVBHSA-N
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Description

1-methyl-4-[3-(4-nitrophenyl)acryloyl]piperazine is a chemical compound that has been widely used in scientific research for its unique properties. This compound is commonly referred to as MNPA and is a part of the piperazine family of compounds. MNPA has gained attention due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

MNPA has been used extensively in scientific research due to its ability to modulate the activity of various receptors in the brain. MNPA has been shown to act as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory receptor in the brain. This property of MNPA makes it a potential candidate for the treatment of anxiety and other neurological disorders.
MNPA has also been shown to have an inhibitory effect on the activity of the NMDA receptor, which is involved in learning and memory processes. This property of MNPA has led to its potential use in the treatment of Alzheimer's disease and other memory-related disorders.

Mechanism of Action

The mechanism of action of MNPA involves its binding to the allosteric site of the GABAA receptor, which enhances the activity of the receptor. This leads to an increase in the inhibitory neurotransmitter GABA, which results in a decrease in neuronal activity. MNPA also inhibits the activity of the NMDA receptor, which leads to a decrease in the excitatory neurotransmitter glutamate. This results in a decrease in neuronal activity and an overall decrease in cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MNPA are primarily related to its effects on the GABAA and NMDA receptors. MNPA has been shown to enhance the activity of the GABAA receptor, leading to an increase in the inhibitory neurotransmitter GABA. This results in a decrease in neuronal activity and an overall decrease in anxiety and other neurological disorders.
MNPA has also been shown to inhibit the activity of the NMDA receptor, leading to a decrease in the excitatory neurotransmitter glutamate. This results in a decrease in neuronal activity and an overall decrease in cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MNPA in lab experiments is its ability to modulate the activity of the GABAA and NMDA receptors. This makes MNPA a potential candidate for the treatment of anxiety, Alzheimer's disease, and other neurological disorders.
One of the limitations of using MNPA in lab experiments is its potential toxicity. MNPA has been shown to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of MNPA in scientific research. One potential direction is the development of MNPA analogs that have improved efficacy and reduced toxicity. Another potential direction is the use of MNPA in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, MNPA is a chemical compound that has gained attention in scientific research due to its ability to modulate the activity of the GABAA and NMDA receptors. MNPA has potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. The synthesis of MNPA involves the reaction of 1-methylpiperazine with 4-nitrocinnamaldehyde in the presence of a catalytic amount of acetic acid. MNPA has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of MNPA involves the reaction of 1-methylpiperazine with 4-nitrocinnamaldehyde in the presence of a catalytic amount of acetic acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained after purification through column chromatography. The yield of MNPA is typically around 50-60%, and the purity can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

(E)-1-(4-methylpiperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-15-8-10-16(11-9-15)14(18)7-4-12-2-5-13(6-3-12)17(19)20/h2-7H,8-11H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGIZLGBCMZERO-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-[3-(4-nitrophenyl)acryloyl]piperazine

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